Hexyl octanoate

Flavor Chemistry Fragrance Formulation Toxicology

Hexyl octanoate (1117-55-1) is a critical procurement choice for formulations requiring lasting green-fruity notes. Its vapor pressure is an order of magnitude lower than ethyl octanoate or hexyl hexanoate, providing superior odor tenacity in fine fragrances and stable flavor release in beverages. As a Cramer Class I, FEMA 2575-approved ingredient, it meets rigorous safety standards. For clean-label needs, a 94%-yield enzymatic route is established. Ensure you receive the differentiated, low-toxicity performance required for premium applications, not an unsuitable generic substitute.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 1117-55-1
Cat. No. B1219061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl octanoate
CAS1117-55-1
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCCCCC
InChIInChI=1S/C14H28O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h3-13H2,1-2H3
InChIKeyPBGWNXWNCSSXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol;  insoluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Octanoate (CAS 1117-55-1): Scientific Procurement and Property Overview for Flavor and Fragrance Research


Hexyl octanoate (CAS 1117-55-1), also known as hexyl caprylate, is a fatty acid ester belonging to the class of organic compounds known as carboxylic ester derivatives of a fatty acid. It is formed through the esterification of octanoic acid and hexanol [1]. This compound is a colorless to pale yellow liquid at standard temperature, with a molecular formula of C₁₄H₂₈O₂ and a molecular weight of 228.37 g/mol [2]. It is recognized for its fresh, vegetable, and slightly fruity odor profile and is approved as a flavoring agent (FEMA 2575) and a fragrance ingredient by the Research Institute for Fragrance Materials (RIFM) [3]. It is naturally found in a variety of fruits and fermented products, including apples, bananas, strawberries, beer, and whisky [3].

Why Generic Substitution of Hexyl Octanoate is Scientifically Unjustified: A Quantitative Rationale


The substitution of hexyl octanoate with a generic ester like ethyl octanoate or hexyl hexanoate is a common but scientifically unfounded practice in formulation and research. This is due to quantifiable and significant differences in their physicochemical properties, which directly impact their functional performance in applications. For instance, hexyl octanoate's vapor pressure is an order of magnitude lower than that of ethyl octanoate and hexyl hexanoate [1], which directly translates to lower volatility, different odor tenacity, and distinct flavor release profiles in finished products. Furthermore, its safety profile as a low-toxicity, Cramer Class I material [2] is a critical differentiator for regulatory compliance and consumer safety. The following section provides a rigorous, quantitative comparison to substantiate why selecting hexyl octanoate is a precise scientific and procurement decision, not a generic choice.

Quantitative Evidence Guide for Hexyl Octanoate: Head-to-Head Differentiation Against Key Comparators


Quantified Lower Volatility and Enhanced Safety Profile of Hexyl Octanoate vs. Ethyl Octanoate and Hexyl Hexanoate

Hexyl octanoate demonstrates significantly lower volatility compared to the common analogs ethyl octanoate and hexyl hexanoate, as quantified by vapor pressure. This difference is critical for controlling odor tenacity and flavor release in finished formulations [1]. Concurrently, its safety profile is well-defined as a Cramer Class I material [1][2], a classification shared with hexyl hexanoate but crucial for regulatory justification [2].

Flavor Chemistry Fragrance Formulation Toxicology

High-Yield Enzymatic Synthesis of Hexyl Octanoate in Green Miniemulsion Systems vs. Octyl Octanoate

The enzymatic synthesis of hexyl octanoate in an aqueous miniemulsion system demonstrates a high yield of 94% using Amano lipase PS, showcasing the feasibility of a green chemistry approach [1]. This yield is competitive with and exceeds the yields reported for other alkyl esters like octyl octanoate (91%) synthesized under optimized conditions in similar miniemulsion systems [2], highlighting the efficiency of this particular ester's production.

Biocatalysis Green Chemistry Process Development

Demonstrated Long-Term Enzyme Stability and High Productivity in Hexyl Octanoate Fed-Batch Manufacturing

The feasibility of a scalable, long-term biocatalytic process for hexyl octanoate production has been explicitly demonstrated. A fed-batch miniemulsion system achieved a product concentration of 1 mol L⁻¹ of hexyl octanoate while retaining enzyme activity over a 5-day period [1]. This operational stability is a key differentiator from batch processes, as it enables prolonged enzyme use and consistent product output, reducing catalyst costs and process downtime.

Biocatalysis Process Engineering Sustainable Manufacturing

Optimal Research and Industrial Application Scenarios for Hexyl Octanoate


Creation of Long-Lasting, Fresh Fruity Notes in Fine Fragrance and Cosmetic Formulations

Based on its quantified lower vapor pressure of 0.00532-0.00728 mmHg at 25°C, hexyl octanoate is ideally suited for fine fragrances and cosmetics where a fresh, green, and fruity aroma must persist for an extended period [1]. Its significantly lower volatility compared to shorter-chain analogs like ethyl octanoate (0.02 mmHg) ensures it remains in the formulation longer, providing a stable middle to base note. This property is critical for perfumers seeking to create a lasting, complex scent profile without rapid top-note evaporation. The proven Cramer Class I safety profile [1] further supports its use in leave-on personal care products.

Natural Flavor Building Block for Fermented Beverages and Plant-Based Foods

For flavorists developing complex profiles for fermented beverages (e.g., beer, wine, baijiu) or plant-based dairy alternatives, hexyl octanoate offers a distinct advantage. The availability of a well-characterized kinetic model for its enzymatic synthesis using Novozym® 435 allows for the production of the compound via a 'natural' biocatalytic route [2]. This is essential for meeting clean-label and natural product standards. The high yield (94%) and process stability demonstrated in miniemulsion systems [3] provide a reliable and sustainable pathway for its commercial production as a natural flavor ingredient.

Biocatalysis and Green Chemistry Research as a Model Medium-Chain Ester Substrate

Hexyl octanoate serves as an excellent model substrate in biocatalysis and green chemistry research focused on medium-chain alkyl esters. Its synthesis has been thoroughly investigated, with a detailed kinetic study elucidating a Ping-Pong bi-bi mechanism with substrate inhibition [2]. Furthermore, the proven feasibility and high productivity of its synthesis in an aqueous miniemulsion system (1 mol L⁻¹ concentration over 5 days) make it an ideal benchmark for developing and optimizing new green enzymatic processes [4]. Researchers can use this established system as a comparative baseline when investigating the synthesis of novel esters or the performance of new enzyme catalysts.

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